molecular formula C16H16N2O2 B1584386 Anisaldazine CAS No. 2299-73-2

Anisaldazine

Cat. No.: B1584386
CAS No.: 2299-73-2
M. Wt: 268.31 g/mol
InChI Key: SVAKQZXLNBBOTG-WHYMJUELSA-N
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Description

Anisaldazine, also known as 4,4’-dimethoxybenzylideneazine, is an organic compound with the molecular formula C16H16N2O2. It is a derivative of anisaldehyde and is characterized by the presence of two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisaldazine can be synthesized through the condensation reaction of p-anisaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of p-anisaldehyde and hydrazine in an ethanol solution, followed by refluxing the mixture for several hours. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Anisaldazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding azine oxides.

    Reduction: Reduction of this compound can yield hydrazine derivatives.

    Substitution: The methoxy groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Azine oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Anisaldazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of liquid crystals and other advanced materials.

    Biology and Medicine: Investigated for its potential biological activities and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of anisaldazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    p-Anisaldehyde: A precursor in the synthesis of anisaldazine.

    Benzaldehyde derivatives: Compounds with similar structural features but different functional groups.

Uniqueness: this compound is unique due to its dual methoxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other benzaldehyde derivatives and useful in specialized applications.

Properties

CAS No.

2299-73-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3/b17-11-,18-12-

InChI Key

SVAKQZXLNBBOTG-WHYMJUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OC

SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of anisaldazine?

A1: this compound, also known as 4,4'-dimethoxybenzalazine, has the molecular formula C16H16N2O2. Its structure consists of two anisole groups (methoxybenzene) connected by an azine linkage (-CH=N-N=CH-).

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided abstracts don't delve into specific spectroscopic details, they do mention the study of this compound using techniques like nuclear quadrupole resonance (NQR) [], dielectric constant measurements [, ], refractive index measurements [], and proton spin-lattice relaxation studies []. These methods provide insights into molecular structure, electronic properties, and molecular dynamics.

Q3: What is the significance of the nematic phase exhibited by this compound?

A3: this compound, like many liquid crystals, exhibits a nematic phase, a state of matter characterized by long-range orientational order but a lack of long-range positional order. This means the molecules tend to align along a common direction, influencing optical and flow properties [, ].

Q4: How does temperature affect the orientational order of this compound in its nematic phase?

A4: Research indicates that the orientational order parameter of this compound decreases as the temperature approaches the nematic-isotropic liquid (NI) transition [, , ]. This transition, where the nematic order is lost, is described as a weak first-order transition based on critical exponent analysis [].

Q5: How does the presence of an electric field affect the dielectric properties of this compound?

A5: Studies on this compound's dielectric properties reveal that an external electric field induces molecular ordering, aligning the long axes of the molecules parallel to the field []. This alignment influences the dielectric constant and loss of the material.

Q6: What is the nature of the molecular ordering within the ringed spherulites formed by this compound and cholesterol mixtures?

A6: Research on ringed spherulites, formed in mixtures of cholesterol and this compound, suggests the presence of distinct molecular ordering within these structures []. Optical diffraction patterns and birefringence measurements provide insights into this ordering, indicating a complex interplay between cholesterol and this compound molecules.

Q7: How does the concentration of this compound affect the ring spacing within these spherulites?

A7: The ring spacing in this compound-cholesterol spherulites is found to be concentration-dependent []. As the concentration of this compound changes, the arrangement of molecules within the spherulite is affected, leading to variations in ring spacing.

Q8: What insights do surface tension measurements provide about the behavior of this compound near phase transitions?

A8: Surface tension measurements of this compound, often conducted using the pendant drop method [], reveal anomalous behavior near the nematic-isotropic transition. The surface tension initially decreases with increasing temperature but then exhibits a change in slope near the transition point, suggesting a complex interplay of intermolecular forces at the surface.

Q9: How does the diffusion behavior of this compound compare to other liquid crystals?

A9: Self-diffusion studies, utilizing techniques like quasi-elastic neutron scattering and proton spin echo, provide insights into the mobility of molecules within liquid crystal phases. While the provided abstracts don't offer specific comparisons for this compound, they highlight the importance of such studies in understanding molecular dynamics in these systems [].

Q10: Are there any notable differences in the activation energy for the friction coefficient between this compound and other nematic compounds?

A10: Research on the temperature dependence of the friction coefficient in nematic liquid crystals suggests that while many compounds exhibit a common activation energy, this compound, along with a few others, deviates from this trend, displaying a lower activation energy []. This difference may be attributed to variations in molecular structure and intermolecular interactions.

Q11: What is the significance of the short-range order observed in this compound and related compounds?

A11: Studies on the molecular arrangement of this compound and similar compounds suggest the presence of a "nematic secondary structure" []. This structure implies a short-range order where molecules organize into strands rather than existing as individual units, potentially influencing the macroscopic properties of the material.

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